molecular formula C9H9N3O B112925 2-Amino-8-methoxyquinazoline CAS No. 708-15-6

2-Amino-8-methoxyquinazoline

Cat. No. B112925
CAS RN: 708-15-6
M. Wt: 175.19 g/mol
InChI Key: HZZMAAQLRLRCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-8-methoxyquinazoline is a chemical compound with the CAS Number: 708-15-6 and a molecular weight of 175.19 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

Quinazolines, the class of compounds to which 2-Amino-8-methoxyquinazoline belongs, have been synthesized using transition-metal-catalyzed reactions . These reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals .


Molecular Structure Analysis

The linear formula of 2-Amino-8-methoxyquinazoline is C9H9N3O . The InChI code is 1S/C9H9N3O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-5H,1H3,(H2,10,11,12) .


Physical And Chemical Properties Analysis

2-Amino-8-methoxyquinazoline is a solid substance with a molecular weight of 175.19 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

  • Antitumor Agents : A derivative of 5-Amino-6-methoxyquinazoline was found to exhibit high cytotoxic activity, particularly effective against P388 leukemia but inactive on other experimental models. It suggests potential antitumor effects and DNA damage as a mechanism of cytotoxicity (Renault et al., 1983).

  • Synthesis of Bicyclic Compounds : Research on cis and trans forms of 2-amino-3(4, 5, and 6)-methoxybenzaldoximes led to the synthesis of methoxyquinazoline-3-oxide and methoxy-3,1,4-benzoxadiazepine, highlighting the compound's utility in creating novel bicyclic structures (Brown & England, 1968).

  • Antiparasitic Activities : A study evaluated the antiparasitic activity and toxicity of 8-aminoquinoline derivatives, finding that certain enantiomers exhibited potent antiparasitic activity and reduced toxicity in animal models of malaria and other infections (Nanayakkara et al., 2008).

  • Fluorescent Probes for Biological Studies : A synthesized derivative of 2-aminoquinazoline was investigated for its fluorescence properties in solution and solid state, showing potential as a turn-on/off fluorescence probe in acidic conditions and for bioimaging applications (Motoyama et al., 2021).

  • Cancer Treatment and Imaging : An 8-aminoquinoline based fluorescent sensor was developed for selective zinc ion sensing, with potential applications in cell imaging, particularly in cancer research (Pradhan et al., 2015).

Safety And Hazards

The safety information for 2-Amino-8-methoxyquinazoline includes hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

While specific future directions for 2-Amino-8-methoxyquinazoline are not available, there is much scope for the molecular hybridization approach in order to make various hybrids for better selectivity, mixed mechanism of action, overcoming drug resistance, and so on .

properties

IUPAC Name

8-methoxyquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZMAAQLRLRCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CN=C(N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587793
Record name 8-Methoxyquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-8-methoxyquinazoline

CAS RN

708-15-6
Record name 8-Methoxy-2-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=708-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxyquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-8-methoxyquinazoline
Reactant of Route 2
Reactant of Route 2
2-Amino-8-methoxyquinazoline
Reactant of Route 3
2-Amino-8-methoxyquinazoline
Reactant of Route 4
Reactant of Route 4
2-Amino-8-methoxyquinazoline
Reactant of Route 5
Reactant of Route 5
2-Amino-8-methoxyquinazoline
Reactant of Route 6
Reactant of Route 6
2-Amino-8-methoxyquinazoline

Citations

For This Compound
5
Citations
DJ Brown, BT England - Australian Journal of Chemistry, 1968 - CSIRO Publishing
… 2-Amino-5(6 or 7)-methoxyquinazoline reacted with methyl iodide to give the corresponding methoxy derivatives of the imine (I; R = H) but methylation of 2-amino-8-methoxyquinazoline …
Number of citations: 12 www.publish.csiro.au
EM Doherty, C Fotsch, AW Bannon, Y Bo… - Journal of medicinal …, 2007 - ACS Publications
… and pentane, and dried in vacuo to afford 2-amino-8-methoxyquinazoline (2.2 g, 48%) as a … was allowed to warm to room temperature, 2-amino-8-methoxyquinazoline (1.5 g, 8.6 mmol) …
Number of citations: 95 pubs.acs.org
K TSUDA - Journal of Synthetic Organic Chemistry, Japan, 1965 - jstage.jst.go.jp
本年 4 月 13~ 18 日, 京 都会館を会場にして 国際天然物化学会議が開かれた. この会議は日本学術会 議 の 主催, 国 際純粋応用化学連合 (IUPAC) の 共催のもとに開かれたもので, そ れぞれが…
Number of citations: 0 www.jstage.jst.go.jp
津田恭介 - 化学と生物, 1968 - jstage.jst.go.jp
Tetrodotoxin の 構造研究についてその詳細を述べ ることは, 紙 数の関係もあり, ま た本稿の主 目的ではないので, 他 の総説 (1) を参照していただきたい. こ こでは, 本講座の趣旨にそって, わ れ…
Number of citations: 5 www.jstage.jst.go.jp
津田恭介 - 有機合成化学協会誌, 1965 - jlc.jst.go.jp
本年 4 月 13∼ 18 日, 京 都会館を会場にして 国際天然物化学会議が開かれた. この会議は日本学術会 議 の 主催, 国 際純粋応用化学連合 (IUPAC) の 共催のもとに開かれたもので, そ れぞれが…
Number of citations: 4 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.